molecular formula C11H13NO2 B1451722 3-[(4-Methoxyphenyl)methoxy]propanenitrile CAS No. 791067-67-9

3-[(4-Methoxyphenyl)methoxy]propanenitrile

Cat. No. B1451722
M. Wt: 191.23 g/mol
InChI Key: UTGYCIADJUQLBZ-UHFFFAOYSA-N
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Description

“3-[(4-Methoxyphenyl)methoxy]propanenitrile” is a chemical compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “3-[(4-Methoxyphenyl)methoxy]propanenitrile” consists of a nitrile group (-C≡N) attached to a propyl group (C3H7), which is further connected to a methoxyphenyl group (C7H7O) .


Physical And Chemical Properties Analysis

“3-[(4-Methoxyphenyl)methoxy]propanenitrile” is a liquid at room temperature . Other physical and chemical properties such as boiling point and storage conditions are not specified in the search results .

Scientific Research Applications

Mechanism of β-O-4 Bond Cleavage in Lignin Model Compounds

Research on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds has revealed distinct mechanisms of bond cleavage, suggesting the importance of the γ-hydroxymethyl group. This study emphasizes the hydride transfer mechanism in the degradation of these compounds, highlighting its significance in lignin acidolysis processes. The findings could have implications for the development of more efficient methods for lignin valorization and the production of renewable chemicals (Yokoyama, 2015).

Applications of Phosphonic Acid

Phosphonic acid and its derivatives are used across a wide range of applications due to their structural analogy with the phosphate moiety and coordination or supramolecular properties. This encompasses bioactive properties (drugs, pro-drugs), bone targeting, the design of supramolecular or hybrid materials, surface functionalization, analytical purposes, medical imaging, and as phosphoantigen. The synthesis of phosphonic acids from various precursors is detailed, offering insights into their broad utility in chemistry, biology, and physics (Sevrain et al., 2017).

Atmospheric Reactivity of Methoxyphenols

Methoxyphenols, emitted from lignin pyrolysis, play a significant role as potential tracers for biomass burning. Their atmospheric reactivity, including gas-phase, particle-phase, and aqueous-phase reactions, alongside secondary organic aerosol (SOA) formation, has been extensively reviewed. This work is crucial for understanding the environmental impact of methoxyphenols and developing strategies to mitigate air pollution resulting from biomass burning (Liu et al., 2022).

properties

IUPAC Name

3-[(4-methoxyphenyl)methoxy]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-13-11-5-3-10(4-6-11)9-14-8-2-7-12/h3-6H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGYCIADJUQLBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Methoxyphenyl)methoxy]propanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.